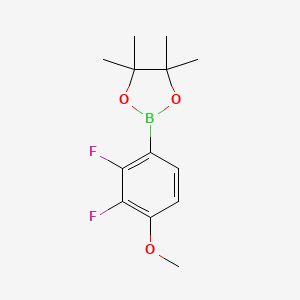

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester

Description

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester (CAS: 1809298-92-7) is a boronic acid pinacol ester derivative with the molecular formula C₁₃H₁₇BF₂O₃ and a molecular weight of 270.08 g/mol . This compound is characterized by a methoxy group at the para position and fluorine substituents at the ortho and meta positions on the benzene ring, paired with a pinacol boronate ester group. It is commercially available in solid form with purities up to 96% and is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-(2,3-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)11(16)10(8)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWUYLPPCSJQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester typically involves the reaction of 2,3-difluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the development of bioactive compounds and molecular probes.

Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing vs.

- Steric and Electronic Effects : The 2,3-difluoro substitution creates steric hindrance, which may reduce reactivity with bulky substrates compared to 3,4-dimethoxyphenyl derivatives .

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in 3,5-difluoro-4-hydroxybenzeneboronic acid pinacol ester increases polarity and hydrogen-bonding capacity, impacting solubility and stability under acidic conditions .

Reactivity in Cross-Coupling Reactions

- Kinetic Stability: Fluorinated derivatives like this compound exhibit slower hydrolysis rates compared to non-fluorinated analogs (e.g., 4-nitrophenylboronic acid pinacol ester) due to reduced electrophilicity at boron .

- Suzuki-Miyaura Coupling : The compound’s fluorine substituents may improve regioselectivity in coupling reactions with electron-rich aryl halides, as seen in similar fluorinated boronic esters .

Biological Activity

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two fluorine atoms and a methoxy group on the aromatic ring, contributing to its reactivity and interaction with biological targets. The molecular formula of this compound is , with a molecular weight of approximately 270.08 g/mol .

Biological Activity Overview

Boronic acids and their derivatives are known for various biological activities, including anticancer, antibacterial, and antiviral properties. The specific biological activity of this compound has been less extensively studied; however, it is anticipated to exhibit similar properties due to its structural characteristics.

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral properties. The mechanism often involves the inhibition of enzymes crucial for bacterial growth or viral replication . Given the structural similarities to other active boronic acids, this compound may exhibit comparable activities.

Research Findings and Case Studies

A review of literature indicates that compounds with similar structures have been tested for various biological activities. Below is a summary of findings related to boronic acids in general:

| Compound | Activity | IC50 (nM) | Mechanism |

|---|---|---|---|

| Bortezomib | Proteasome inhibitor | 7.05 | Induces apoptosis in cancer cells |

| Ixazomib | Proteasome inhibitor | 12.5 | Similar mechanism as bortezomib |

| Boron-containing compounds | Antiviral | Variable | Inhibition of viral enzyme activity |

These compounds highlight the potential pathways through which this compound may exert its effects.

Mechanistic Insights

The mechanism of action for boronic acid derivatives typically involves reversible covalent bonding with diols or other nucleophiles within biological systems. This property allows them to modulate enzyme activity effectively. For instance, the interaction with proteasomes leads to disrupted protein degradation pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Q & A

Basic: What synthetic routes are available for preparing 2,3-difluoro-4-methoxybenzeneboronic acid pinacol ester?

Answer:

The compound is typically synthesized via two primary routes:

- Ir-Catalyzed Borylation : Direct functionalization of the arene core using an iridium catalyst (e.g., [Ir(COD)OMe]₂) with bis(pinacolato)diboron (B₂pin₂) in inert solvents like THF. This method selectively installs the boronic ester group at the para position relative to the methoxy group .

- Cross-Coupling Precursor Derivatization : Start with halogenated intermediates (e.g., 2,3-difluoro-4-methoxybromobenzene) and perform Miyaura borylation using Pd(dppf)Cl₂ as a catalyst, bis(pinacolato)diboron, and KOAc in dioxane at 80–100°C .

Critical Step : Post-synthesis purification via flash chromatography (hexane/EtOAc) ensures removal of residual catalysts and byproducts.

Basic: How should this boronic ester be characterized to confirm structural integrity?

Answer:

Key analytical techniques include:

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the intact boronic ester .

- ¹H/¹³C NMR : Fluorine substituents split signals (e.g., aromatic protons show coupling constants J~8–20 Hz). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ expected at m/z 284.1 for C₁₃H₁₆BF₂O₃).

- FT-IR : B-O stretches at ~1350 cm⁻¹ and C-F vibrations at ~1200 cm⁻¹ .

Advanced: How do the fluorine substituents influence Suzuki-Miyaura coupling efficiency?

Answer:

The electron-withdrawing fluorine atoms:

- Reduce Boronate Nucleophilicity : Slower transmetallation steps may require elevated temperatures (e.g., 90–110°C in THF/H₂O with Cs₂CO₃) .

- Enhance Oxidative Addition : Fluorine activates aryl halide partners (e.g., Ar-Br) for Pd(0) insertion, improving cross-coupling yields in electron-deficient systems .

Optimization Tip : Additives like TBAB (tetrabutylammonium bromide) can stabilize the boronate intermediate, mitigating fluorine’s electron-withdrawing effects .

Advanced: How can chemoselectivity be achieved in multi-boronate systems using this reagent?

Answer:

- pH-Controlled Speciation : Under mildly acidic conditions (pH 5–6), the boronic ester remains inert, while free boronic acids participate in reactions. This allows selective coupling of unprotected partners .

- Sequential Cross-Coupling : Use Pd catalysts with orthogonal ligand systems (e.g., SPhos for aryl chlorides, XPhos for aryl triflates) to prioritize reaction sites .

Example : In iterative syntheses, the pinacol ester’s stability permits sequential couplings without premature hydrolysis .

Basic: What are the stability concerns, and how are they managed?

Answer:

- Hydrolysis Sensitivity : The ester hydrolyzes in protic solvents (e.g., H₂O) or acidic conditions. Store under argon at 0–6°C in anhydrous DCM or THF .

- Oxidative Degradation : Avoid prolonged exposure to air; use stabilizers like BHT (butylated hydroxytoluene) in storage solutions .

Mitigation : Monitor via TLC or ¹¹B NMR for hydrolysis (appearance of δ 18–20 ppm for free boronic acid) .

Advanced: How can stereochemical outcomes be controlled in allylboration reactions?

Answer:

- In Situ Borinic Ester Formation : Treat the pinacol ester with nBuLi and TFAA to generate a borinic ester intermediate, which enhances E-selectivity (>90%) in allylations of aldehydes .

- Substrate Tuning : β-Methallyl derivatives reverse selectivity (favoring Z-isomers) under standard conditions, enabling stereodivergent synthesis .

Mechanistic Insight : ¹¹B NMR confirms borinic ester formation (δ ~25 ppm), critical for stereocontrol .

Basic: What solvents and bases are optimal for cross-coupling?

Answer:

- Solvents : THF, dioxane, or DME (dimethoxyethane) with 10–20% H₂O for solubility .

- Bases : Cs₂CO₃ (for electron-deficient substrates) or K₃PO₄ (for milder conditions). Avoid strong bases (e.g., NaOH) to prevent ester hydrolysis .

Protocol : Combine 1 mol% Pd(OAc)₂, 2 mol% SPhos, 1.2 equiv. boronic ester, and 2 equiv. base in THF/H₂O (4:1) at 90°C for 12 h .

Advanced: How to resolve contradictions in reaction kinetics data for H₂O₂-mediated oxidations?

Answer:

- UV-Vis Monitoring : Track the decay of the boronic ester’s λmax (290 nm) and the rise of oxidized products (e.g., phenol derivatives at 405 nm) .

- pH Dependency : At pH >8, oxidation accelerates due to boronate deprotonation. Use buffered conditions (pH 7.2–7.5) for reproducible kinetics .

Data Conflict Resolution : Reconcile discrepancies by standardizing substrate purity (≥98% via HPLC) and O₂ exclusion .

Advanced: What strategies enable iterative C-C bond formation with this reagent?

Answer:

- Dynamic Speciation : Adjust solvent polarity to favor boronate or borinic ester intermediates for sequential couplings .

- Protection/Deprotection : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to prioritize coupling at the boronic ester .

Case Study : After initial Suzuki coupling, treat with NaIO₄ to cleave the pinacol ester to a boronic acid, enabling a second borylation .

Basic: How does this compound compare to non-fluorinated analogs in reactivity?

Answer:

- Reduced Electron Density : Fluorine lowers the LUMO energy, improving electrophilicity in Pd-catalyzed couplings but slowing nucleophilic attacks .

- Enhanced Stability : Fluorinated esters resist protodeboronation better than their non-fluorinated counterparts, especially under acidic conditions .

Applications : Prefer fluorinated esters for reactions requiring prolonged heating or acidic workups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.